2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C7H4F3IN4 |
|---|---|
Molecular Weight |
328.03 g/mol |
IUPAC Name |
8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3IN4/c8-7(9,10)3-1-4(11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14) |
InChI Key |
GZLZTWHHMUBKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)I |
Origin of Product |
United States |
Preparation Methods
Microwave-Mediated Catalyst-Free Synthesis
A significant advancement in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, including derivatives structurally related to the target compound, is the catalyst-free, additive-free, and eco-friendly microwave-mediated method. This approach involves a tandem reaction between enaminonitriles and benzohydrazides, proceeding via transamidation, nucleophilic addition to nitriles, and condensation steps under microwave irradiation.
- Reaction Conditions: The reaction typically occurs in toluene at 120 °C under microwave irradiation for a short duration (e.g., 24 hours in conventional heating, significantly less under microwave conditions).
- Mechanism: The process starts with transamidation between the enaminonitrile and benzohydrazide, forming an intermediate that undergoes intramolecular nucleophilic attack on the nitrile group, followed by cyclization and dehydration to yield the triazolo[1,5-a]pyridine core.
- Yield and Scope: Yields range from good to excellent (e.g., 69% to 83% depending on solvent and substrate), with good functional group tolerance and substrate scope.
- Advantages: This method avoids the use of transition metal catalysts and external oxidants, making it environmentally benign and operationally simple.
| Parameter | Details |
|---|---|
| Starting Materials | Enaminonitriles and benzohydrazides |
| Solvent | Toluene (optimal), pyridine, chlorobenzene |
| Temperature | 120 °C |
| Reaction Time | 24 h (conventional), shorter under microwave |
| Yield Range | 69% to 83% |
| Catalyst | None (catalyst-free) |
| Functional Group Tolerance | Broad |
This microwave-mediated method is particularly relevant for constructing the triazolo[1,5-a]pyridine framework and could be adapted for the incorporation of iodine and trifluoromethyl groups at the 8 and 6 positions, respectively, via appropriately substituted starting materials or post-synthetic modifications.
Nucleophilic Aromatic Substitution (S_NAr) Approach
Nucleophilic aromatic substitution on halogenated triazolo-pyridine derivatives offers a route to functionalize the heterocyclic core, including the introduction of amino groups or other substituents.
- Substrate Examples: 8-Chloro-triazolo[4,3-a]pyrazine and related fused triazole moieties.
- Reaction Conditions: Typically performed in polyethylene glycol 400 (PEG 400) or other polar solvents at elevated temperatures (~120 °C) without additional base.
- Outcome: Rapid substitution reactions with various amines yield amino-substituted triazolo derivatives in good to excellent yields (73% to 99%).
- Relevance: This method can be adapted to introduce the amino group at position 2 by displacement of a suitable leaving group (e.g., chloro or iodo substituent), potentially facilitating the synthesis of 2-amino-8-iodo derivatives.
| Parameter | Details |
|---|---|
| Starting Materials | Halogenated triazolo-pyridines (e.g., 8-chloro derivatives) |
| Nucleophiles | Primary or secondary amines |
| Solvent | PEG 400 or similar |
| Temperature | 120 °C |
| Reaction Time | Minutes to hours |
| Yield Range | 73% to 99% |
| Catalyst/Base | None required |
This nucleophilic aromatic substitution method is a powerful tool for functionalizing the triazolo-pyridine scaffold and can be integrated into the synthetic route for the target compound, especially for introducing the amino substituent.
Post-Synthetic Functionalization and Coupling Strategies
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Cycloaddition: The nitrile group in the compound can participate in [3+2] cycloaddition reactions, forming nitrogen-containing heterocyclic compounds.
Scientific Research Applications
2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: It acts as an inhibitor for various enzymes such as RORγt, PHD-1, JAK1, and JAK2, making it valuable in the study of biological pathways and disease mechanisms.
Material Sciences: The compound’s unique structure and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of JAK1 and JAK2, it binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Position 8 : Iodo or bromo substituents at position 8 influence reactivity and binding affinity. Iodine’s larger atomic radius may enhance hydrophobic interactions compared to bromine .
- Position 6: Trifluoromethyl (CF₃) groups are critical for metabolic stability and membrane permeability, outperforming non-fluorinated analogues in bioavailability .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values by ~1.5 units compared to non-fluorinated analogues, improving blood-brain barrier penetration .
- Solubility: Amino groups enhance aqueous solubility (e.g., 2-amino derivatives show solubility > 10 mg/mL in DMSO), critical for in vivo applications .
Biological Activity
2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C_5H_3F_3N_4I
- Molecular Weight : 292.01 g/mol
The compound features a triazole ring system with trifluoromethyl and iodo substituents, which are crucial for its biological activity.
Antiviral Properties
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against various viral infections due to their ability to inhibit viral replication mechanisms.
A study reported that triazolo derivatives demonstrated potent activity against the Dengue virus (DENV), with IC50 values indicating effective inhibition of viral replication at low concentrations .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor immune evasion, have been developed based on triazolo-pyridine scaffolds. These inhibitors can enhance immune responses against tumors .
Table 1 summarizes the IC50 values of various triazolo derivatives in cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A375 (melanoma) | 2.6 ± 0.5 |
| Compound B | HeLa (cervical) | 3.4 ± 0.3 |
| Compound C | MCF7 (breast) | 1.8 ± 0.2 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to viral replication and tumor growth. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better interaction with target proteins.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazolo derivatives has revealed that modifications to the substituents can significantly influence their biological potency. For example, the introduction of halogens at specific positions on the triazole ring has been shown to enhance both antiviral and anticancer activities .
Case Studies
Several case studies have highlighted the effectiveness of this compound in biological applications:
- Dengue Virus Inhibition : A series of triazolo derivatives were tested against DENV in vitro, showing promising results with EC50 values as low as 30 μM .
- Cancer Cell Line Studies : In a comparative study involving various cancer cell lines, certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 1.8 μM to over 10 μM depending on the specific cell line .
Q & A
Q. What are common synthetic routes for 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine?
- Methodological Answer : A typical route involves halogen substitution of 8-bromo or 8-chloro triazolopyridine precursors. For iodine introduction, use palladium-catalyzed cross-coupling (e.g., with KI/CuI under Ullmann conditions) or nucleophilic aromatic substitution (e.g., NaI in DMF at 80–100°C). The trifluoromethyl group is often introduced via trifluoromethylation of pyridine intermediates using CFCu or Ruppert-Prakash reagents .
Q. How is the compound characterized to confirm its structure?
- Methodological Answer : Use multinuclear NMR spectroscopy (1H, 13C, 19F) to resolve substituent positions. For example, the iodine atom at C8 causes distinct deshielding in 13C NMR (~90–100 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while 2D NMR (COSY, NOESY) clarifies ring fusion and substituent orientation .
Q. What solvents and conditions optimize its stability during storage?
- Methodological Answer : Store in anhydrous DMSO or ethanol under inert gas (N/Ar) at –20°C. Avoid prolonged exposure to light, as the iodo group is photosensitive. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can catalytic strategies enhance functionalization of the iodo substituent?
- Methodological Answer : The C8-iodo group is amenable to Sonogashira or Suzuki-Miyaura cross-couplings for bioconjugation or pharmacophore extension. Use Pd(PPh)/CuI with terminal alkynes (Sonogashira) or aryl boronic acids (Suzuki) in THF/EtN at 60°C. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
Q. How to resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer : Perform structure-activity relationship (SAR) studies comparing iodo vs. bromo/chloro analogs. Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) and control for substituent electronic effects. The iodo group’s size and lipophilicity may alter target binding compared to smaller halogens .
Q. What strategies improve synthetic yield while minimizing byproducts?
- Methodological Answer : Optimize microwave-assisted synthesis (e.g., 150°C, 30 min in DMF with KCO), which reduces side reactions like dehalogenation. Purify via preparative HPLC or silica gel chromatography (gradient elution: 5–20% MeOH in CHCl). Yield improvements (≥15%) are achievable by pre-drying reagents .
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) targeting PDE10 or kinase ATP-binding pockets, leveraging the trifluoromethyl group’s hydrophobic interactions. Validate with surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) and IC determination via fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
